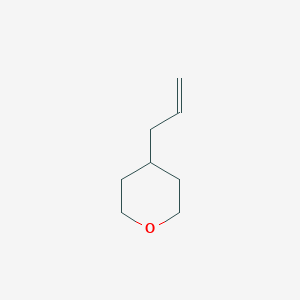










|
REACTION_CXSMILES
|
[CH3:1][Si](C)(C)N[Si](C)(C)C.[K].[O:11]1[CH2:16][CH2:15][CH:14]([CH2:17][CH:18]=O)[CH2:13][CH2:12]1.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:17]([CH:14]1[CH2:15][CH2:16][O:11][CH2:12][CH2:13]1)[CH:18]=[CH2:1] |f:0.1,3.4,5.6,^1:9|
|


|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[K]
|
|
Name
|
|
|
Quantity
|
391 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)CC=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The desiccant was filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane only→hexane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 245 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 63.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |